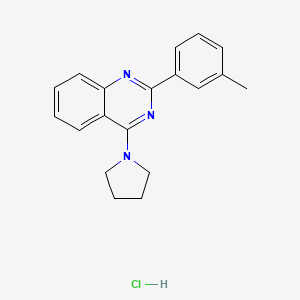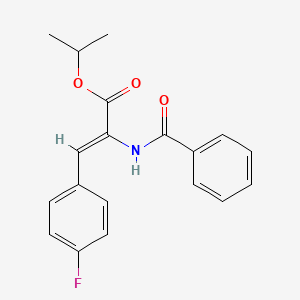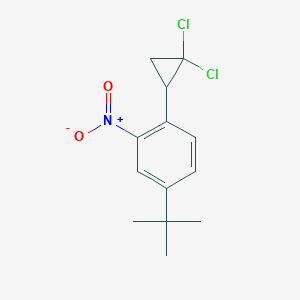![molecular formula C15H22FNO6 B4889035 N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B4889035.png)
N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-2-propanamine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-2-propanamine oxalate, also known as FPEI, is a chemical compound that has been widely used in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields. In
Mecanismo De Acción
The mechanism of action of N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-2-propanamine oxalate is not fully understood, but it is believed to involve the ability of N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-2-propanamine oxalate to bind to and enter cells. N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-2-propanamine oxalate has been found to be able to enter cells through a variety of mechanisms, including endocytosis and direct membrane penetration. Once inside the cell, N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-2-propanamine oxalate can interact with cellular components, including DNA and RNA.
Biochemical and physiological effects:
N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-2-propanamine oxalate has been found to have a variety of biochemical and physiological effects. One of the most significant effects of N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-2-propanamine oxalate is its ability to induce cell death in cancer cells. N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-2-propanamine oxalate has also been found to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases. Additionally, N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-2-propanamine oxalate has been found to have antioxidant properties, which could make it useful for treating a range of conditions related to oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-2-propanamine oxalate has several advantages for lab experiments. It is relatively easy and inexpensive to synthesize, making it accessible to many researchers. Additionally, N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-2-propanamine oxalate has been found to be an effective gene delivery vector, which can be useful for a range of genetic research applications. However, N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-2-propanamine oxalate also has some limitations. It can be toxic to cells at high concentrations, which can limit its use in some experiments. Additionally, the mechanism of action of N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-2-propanamine oxalate is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research on N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-2-propanamine oxalate. One area of research could focus on improving the safety and efficacy of N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-2-propanamine oxalate as a gene delivery vector. Additionally, further research could be done to better understand the mechanism of action of N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-2-propanamine oxalate, which could lead to the development of new treatments for a range of conditions. Finally, research could be done to explore the potential use of N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-2-propanamine oxalate in combination with other compounds, which could lead to new and more effective treatments for a range of diseases.
Métodos De Síntesis
The synthesis method for N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-2-propanamine oxalate involves several steps. First, 2-fluorophenol is reacted with 2-chloroethyl ethyl ether to form 2-(2-fluorophenoxy)ethyl ether. Next, this compound is reacted with 2-(2-aminoethoxy)ethanol to form N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-2-propanamine. Finally, this compound is reacted with oxalic acid to form the oxalate salt of N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-2-propanamine oxalate.
Aplicaciones Científicas De Investigación
N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-2-propanamine oxalate has been used in a wide range of scientific research applications. One of the most common uses of N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-2-propanamine oxalate is as a gene delivery vector. N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-2-propanamine oxalate has been found to be an effective vector for delivering genes to cells, which can be useful for gene therapy and other genetic research applications. N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-2-propanamine oxalate has also been used in drug delivery research, as it can be used to deliver drugs to specific cells or tissues.
Propiedades
IUPAC Name |
N-[2-[2-(2-fluorophenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FNO2.C2H2O4/c1-11(2)15-7-8-16-9-10-17-13-6-4-3-5-12(13)14;3-1(4)2(5)6/h3-6,11,15H,7-10H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNFUJNAARAIOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCOCCOC1=CC=CC=C1F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-bromophenyl)-6,7-dimethoxy-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one](/img/structure/B4888963.png)
![N-1-azabicyclo[2.2.2]oct-3-yl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B4888966.png)
![4-bromo-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B4888973.png)

![ethyl 4-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B4888992.png)
![5-[1-(4-methylphenoxy)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B4888996.png)


![5-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4889017.png)
![methyl 2-({[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4889024.png)

![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B4889041.png)
![3-(anilinosulfonyl)-4-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B4889048.png)